molecular formula C₁₈H₁₄D₄O₂ B1156819 E,E-Dienestrol-d4

E,E-Dienestrol-d4

Cat. No.: B1156819
M. Wt: 270.36
Attention: For research use only. Not for human or veterinary use.
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Description

E,E-Dienestrol-d4 is a deuterium-labeled analog of E,E-dienestrol (E,E-DIES), a synthetic nonsteroidal estrogen. The compound features four deuterium atoms replacing hydrogen atoms at specific positions, enhancing its stability and utility in analytical applications such as mass spectrometry (MS) and liquid chromatography (LC) . This compound is primarily used as an internal standard for quantifying endogenous or exogenous estrogens in biological matrices, ensuring precision in pharmacokinetic and metabolic studies . Structurally, it retains the trans-trans (E,E) configuration of dienestrol, a characteristic critical for its estrogenic activity, albeit with modified pharmacokinetics due to deuterium substitution .

Properties

Molecular Formula

C₁₈H₁₄D₄O₂

Molecular Weight

270.36

Synonyms

3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d4;  α-Dienestro-d4;  4,4’-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis-phenol-d4;  4,4’-(1,2-Diethylidene-1,2-ethanediyl)bis-phenol-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

E,E-Dienestrol-d4 shares structural homology with diethylstilbestrol (DES) and its stereoisomer Z,Z-dienestrol (Z,Z-DIES). Key differences include:

  • Deuterium substitution: this compound incorporates four deuterium atoms, increasing its molecular weight compared to non-deuterated E,E-DIES (e.g., molecular weight difference of ~4 atomic mass units) .
  • Stereochemistry : The E,E configuration distinguishes it from Z,Z-DIES, which exhibits cis-cis geometry, altering receptor binding affinity .

Table 1: Structural Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight Configuration Key Applications
This compound C₁₈H₁₄D₄O₂ ~298.4 g/mol E,E Analytical internal standard
E,E-Dienestrol (E,E-DIES) C₁₈H₁₈O₂ 294.3 g/mol E,E Estrogen receptor studies
Z,Z-Dienestrol (Z,Z-DIES) C₁₈H₁₈O₂ 294.3 g/mol Z,Z Comparative metabolic research
Diethylstilbestrol (DES) C₁₈H₂₀O₂ 268.4 g/mol E,E Historical therapeutic agent
Metabolic Stability and Analytical Utility
  • Deuterium effect: The isotopic substitution in this compound slows metabolic degradation, extending its half-life in biological systems compared to non-deuterated analogs. This property enhances its reliability as an internal standard for MS-based quantification .
  • Comparison with other deuterated estrogens :
    • 4-Hydroxyestrone-d4 : Used similarly for quantifying estrogen metabolites but differs in parent structure (estrone vs. dienestrol) .
    • Difethialone-d4 : A rodenticide analog highlighting the broader applicability of deuterated standards in toxicology .

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